molecular formula C18H29BO4 B7972042 3,4-Dimethoxy-5-(3-methoxypropoxy)phenylboronic acid pinacol ester

3,4-Dimethoxy-5-(3-methoxypropoxy)phenylboronic acid pinacol ester

Cat. No.: B7972042
M. Wt: 320.2 g/mol
InChI Key: OKOWHOMHCQGLPH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-(3-methoxypropoxy)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-(3-methoxypropoxy)phenylboronic acid pinacol ester typically involves the reaction of 3,4-dimethoxy-5-(3-methoxypropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(3-methoxypropoxy)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-5-(3-methoxypropoxy)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain Suzuki–Miyaura coupling reactions where other boronic esters may not perform as well .

Properties

IUPAC Name

2-[3-(3-methoxypropoxy)-4,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO4/c1-13-11-15(19-22-17(3,4)18(5,6)23-19)12-16(14(13)2)21-10-8-9-20-7/h11-12H,8-10H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOWHOMHCQGLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OCCCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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